molecular formula C24H26Cl2O6 B217501 (3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione CAS No. 103106-21-4

(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione

Cat. No. B217501
CAS RN: 103106-21-4
M. Wt: 481.4 g/mol
InChI Key: IIQDOCHDDGPWEN-LKMOQRQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione is a natural product found in Streptomyces alboflavus, Streptomyces ruber, and other organisms with data available.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding Studies

The compound (3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione has been a subject of interest in crystallography and hydrogen bonding studies. For instance, a closely related compound was analyzed for its crystal structure and hydrogen bonding characteristics. The analysis highlighted the E stereochemistry and the formation of dimers through classical hydrogen bonds (da Silva et al., 2011).

Synthesis and Applications in Chemistry

The synthesis of derivatives of benzo[g]chromene, which is structurally related to the compound , has been a focus in chemical research. These derivatives have been synthesized using environmentally friendly, high-yield methods, and have been found to possess a broad spectrum of biological activities (Yao et al., 2009), (Shaabani et al., 2009). Additionally, the synthesis of highly substituted fused chromenones from related precursors has been reported, providing insights into the potential chemical versatility and applications of similar compounds (Avula et al., 2014).

Photochromic Properties

Studies have also explored the photochromic properties of chromene compounds. For instance, certain chromene compounds exhibited crystalline state photochromism, highlighting the potential for these compounds in material sciences and optical applications (Hobley et al., 2000).

Biological Activity

The derivatives of benzo[g]chromene have been examined for their anticancer properties. A study designed and synthesized a series of pyrano[2,3-f]chromene-4,8-dione derivatives and evaluated their anticancer activities against various human cancer cell lines, providing valuable insights into the therapeutic potential of these compounds (Hongshuang et al., 2017).

properties

CAS RN

103106-21-4

Molecular Formula

C24H26Cl2O6

Molecular Weight

481.4 g/mol

IUPAC Name

(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione

InChI

InChI=1S/C24H26Cl2O6/c1-11-6-7-16(25)22(2,3)21(11)31-24-14(10-17(26)23(4,5)32-24)19(29)18-13(20(24)30)8-12(27)9-15(18)28/h8-10,16-17,21,27-28H,1,6-7H2,2-5H3/t16-,17+,21+,24+/m0/s1

InChI Key

IIQDOCHDDGPWEN-LKMOQRQYSA-N

Isomeric SMILES

CC1([C@H](CCC(=C)[C@H]1O[C@]23C(=C[C@H](C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C

SMILES

CC1(C(CCC(=C)C1OC23C(=CC(C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C

Canonical SMILES

CC1(C(CCC(=C)C1OC23C(=CC(C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione
Reactant of Route 2
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione
Reactant of Route 3
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione
Reactant of Route 4
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione
Reactant of Route 5
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione
Reactant of Route 6
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione

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